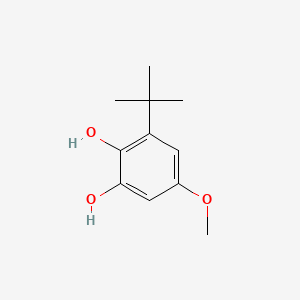

3-tert-Butyl-4,5-dihydroxyanisole

Übersicht

Beschreibung

3-tert-Butyl-4,5-dihydroxyanisole is a chemical compound that is a metabolite of 3-tert-butyl-4-hydroxyanisole. It is characterized by the presence of a tert-butyl group and two hydroxyl groups attached to an anisole ring. This compound is known for its antioxidant properties and its ability to modulate chemical carcinogenesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-tert-Butyl-4,5-dihydroxyanisole can be synthesized through the metabolism of 3-tert-butyl-4-hydroxyanisole by liver microsomes. The reaction involves the oxidation of 3-tert-butyl-4-hydroxyanisole to form this compound . The reaction conditions typically involve the use of rat liver microsomes and β-naphthoflavone as an inducer .

Industrial Production Methods

There is limited information available on the industrial production methods of this compound. it is likely that similar oxidative processes could be employed on a larger scale using appropriate bioreactors and enzymatic systems.

Analyse Chemischer Reaktionen

Types of Reactions

3-tert-Butyl-4,5-dihydroxyanisole undergoes various chemical reactions, including:

Oxidation: The compound can be readily oxidized due to the presence of hydroxyl groups.

Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Antioxidant Mechanism:

Research indicates that 3-tert-butyl-4,5-dihydroxyanisole exhibits significant antioxidant activity. This activity is crucial for preventing oxidative stress in biological systems by scavenging free radicals and inhibiting lipid peroxidation.

Biological Pathways:

The compound has been shown to modulate various biological pathways that may influence cancer prevention mechanisms. Studies suggest that it does not exhibit mutagenic activity in standard assays, indicating a relatively low risk for DNA damage under certain conditions .

Applications in Food Preservation

This compound is primarily studied for its role as a food preservative. Its antioxidant properties help in extending the shelf life of food products by preventing oxidative degradation. This is particularly important in fatty foods where lipid oxidation can lead to rancidity .

Interaction with Xenobiotics

Research has demonstrated that this compound interacts with various xenobiotics and metabolites. For instance, it has been observed to react with arylamines in the presence of oxidants, forming complex products that were evaluated for mutagenicity. The results indicated that these products did not exhibit significant mutagenic properties .

Comparative Analysis with Related Compounds

To understand the unique position of this compound among phenolic compounds, a comparative analysis was conducted:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Butylated Hydroxyanisole | Contains a single hydroxyl group | Widely used as a food preservative |

| 2,6-Di-tert-butyl-4-methylphenol | Contains two tert-butyl groups | Stronger antioxidant properties |

| 3-tert-butyl-4-hydroxyanisole | Contains one hydroxyl group | Precursor to this compound |

| 3,5-Di-tert-butyl-4-hydroxytoluene | Contains two tert-butyl groups and one hydroxyl group | Enhanced stability and antioxidant capacity |

This table highlights the distinct characteristics of this compound relative to other phenolic antioxidants.

Case Studies

-

Metabolism Studies:

In metabolic studies involving rats, it was found that 3-tert-butyl-4-hydroxyanisole is converted into this compound through liver microsomal enzymes. This transformation underscores its potential biological significance and the need for further research into its metabolic pathways . -

Toxicological Assessments:

Toxicological assessments have indicated that while high doses of related compounds can lead to adverse effects such as ataxia or changes in liver function markers, this compound shows a relatively safe profile at lower doses .

Wirkmechanismus

The mechanism of action of 3-tert-butyl-4,5-dihydroxyanisole involves its ability to act as an antioxidant. The compound stabilizes free radicals by donating hydrogen atoms from its hydroxyl groups, thereby preventing further free radical reactions . This antioxidant activity is crucial in modulating chemical carcinogenesis and protecting cells from oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-tert-Butyl-4-hydroxyanisole: The parent compound from which 3-tert-butyl-4,5-dihydroxyanisole is derived.

tert-Butyl hydroquinone: Another metabolite of 3-tert-butyl-4-hydroxyanisole with similar antioxidant properties.

2,2′-Dihydroxy-3,3′-di-tert-butyl-5,5′-dimethoxydiphenyl: A related compound formed during the metabolism of 3-tert-butyl-4-hydroxyanisole.

Uniqueness

This compound is unique due to its specific structure, which includes two hydroxyl groups on the anisole ring. This structure imparts distinct antioxidant properties and makes it a valuable compound for studying the metabolism and effects of phenolic antioxidants .

Biologische Aktivität

3-tert-Butyl-4,5-dihydroxyanisole (BHA-OH) is a phenolic compound derived from butylated hydroxyanisole (BHA), recognized for its significant antioxidant properties and potential role in modulating chemical carcinogenesis . This compound features a tert-butyl group and two hydroxyl groups attached to an anisole ring, which contribute to its biological activities.

Antioxidant Mechanism

The primary mechanism of action for this compound is its ability to act as an antioxidant . It stabilizes free radicals by donating hydrogen atoms from its hydroxyl groups, thus preventing oxidative damage to cellular components. This property is crucial in mitigating oxidative stress-related diseases and has implications in various therapeutic applications .

Cytotoxic Effects and Metabolism

Research has shown that BHA-OH and its metabolites exhibit cytotoxic effects, particularly in liver cells. In studies involving hepatocytes isolated from male rats, BHA-OH was found to influence the activity of various enzymes involved in detoxification processes. For instance, it was observed that treatment with BHA-OH resulted in increased activity of glutathione S-transferase (GST), which plays a vital role in the detoxification of harmful compounds .

Case Studies and Experimental Findings

- Cell Transformation Assays : In a study examining the initiating activity of BHA-OH and its metabolites in BALB/3T3 cells, it was found that both BHA-OH and tert-butyl-1,4-benzoquinone (BQ) induced dose-dependent cell transformation when combined with the tumor promoter TPA. The potency of BQ was approximately 100 times greater than that of BHA-OH .

- DNA Damage Induction : Another key study indicated that metabolites of BHA, including BHA-OH, could induce DNA damage. This finding raises concerns regarding the potential genotoxic effects of this compound under certain conditions .

- Effects on Mitochondrial Activity : Research has also highlighted the inhibition of mitochondrial activity and induction of reactive oxygen species (ROS) as central elements in the biological activity of BHA-OH. These effects are critical for understanding the compound's role in oxidative stress .

Comparative Biological Activity Table

Safety and Regulatory Status

The safety profile of this compound has been evaluated in various studies. While it exhibits beneficial antioxidant properties, concerns regarding its potential genotoxicity necessitate careful consideration in food and pharmaceutical applications. Regulatory bodies have assessed its use as a food additive, emphasizing the importance of monitoring exposure levels to mitigate risks associated with long-term consumption .

Eigenschaften

IUPAC Name |

3-tert-butyl-5-methoxybenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-11(2,3)8-5-7(14-4)6-9(12)10(8)13/h5-6,12-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDUDTAOIPVCWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC(=C1)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70230211 | |

| Record name | 3-tert-Butyl-4,5-dihydroxyanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80284-15-7 | |

| Record name | 3-tert-Butyl-4,5-dihydroxyanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080284157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-Butyl-4,5-dihydroxyanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70230211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-t-Butyl-5-methoxycatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TERT-BUTYL-4,5-DIHYDROXYANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL69S544FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 3-tert-Butyl-4,5-dihydroxyanisole formed in the body?

A: this compound is formed as a major metabolite during the metabolism of 3-BHA by liver microsomes in rats. [] This metabolic reaction was observed in vitro using liver microsomes from rats treated with beta-naphthoflavone. []

Q2: What is a unique characteristic of this compound?

A: A notable characteristic of this compound is its susceptibility to rapid oxidation. [] This suggests it may act as an antioxidant by scavenging free radicals, but further research is needed to confirm this.

Q3: Besides this compound, what other metabolites are formed from 3-BHA?

A3: Research has identified several metabolites of 3-BHA, including:

- tert-Butylhydroquinone (TBHQ): This is another major metabolite produced by liver microsomes. [] It's important to note that TBHQ itself can be further metabolized. []

- 2,2'-Dihydroxy-3,3'-di-tert-butyl-5,5'-dimethoxydiphenyl: This is a minor metabolite observed in both liver microsomal reactions and the rat intestine. []

- 2-tert-Butyl-5-methylthiohydroquinone (TBHQ-5-SMe) and 2-tert-Butyl-6-methylthiohydroquinone (TBHQ-6-SMe): These sulfur-containing metabolites were identified in the urine of rats administered 3-BHA. [] They are formed through a pathway involving TBHQ, cytochrome P450 enzymes, and glutathione conjugation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.